molecular formula C26H27N3O4S B6487066 ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 313400-70-3

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B6487066
CAS No.: 313400-70-3
M. Wt: 477.6 g/mol
InChI Key: VGIIEOXCXGKTHS-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound with a fused thiazolo-pyrimidine core. Key features include:

  • Position 2: A (2E)-configured 4-methoxyphenylmethylidene group, contributing electron-donating methoxy substituents that enhance solubility and π-π stacking interactions .
  • Position 6: An ethyl ester group, common in derivatives of this class to improve bioavailability .
  • Position 7: A methyl substituent, likely stabilizing the thiazolo-pyrimidine framework .

This compound is synthesized via multi-step protocols, often starting with Biginelli reactions using thiourea, ethyl acetoacetate, and substituted benzaldehydes in the presence of catalysts like ZnCl₂ . Subsequent modifications, such as condensation with isocyanates or aldehydes, introduce substituents at positions 2 and 5 .

Properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-6-33-25(31)22-16(2)27-26-29(23(22)18-9-11-19(12-10-18)28(3)4)24(30)21(34-26)15-17-7-13-20(32-5)14-8-17/h7-15,23H,6H2,1-5H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIIEOXCXGKTHS-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Analysis of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Substituent Key Properties/Activities Reference
Target Compound (2E)-4-Methoxyphenylmethylidene 4-(Dimethylamino)phenyl Ethyl ester Enhanced solubility, potential H-bonding
Ethyl (2E)-2-(2,4-Dimethoxybenzylidene)-5-[(E)-2-Phenylethenyl]-7-methyl-3-oxo-... () 2,4-Dimethoxyphenylmethylidene (E)-2-Phenylethenyl Ethyl ester Improved π-π interactions
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-... () Unsubstituted/Hydrogen 4-Bromophenyl Ethyl ester Halogen interactions in crystal packing
Ethyl 7-Methyl-5-(4-Methylphenyl)-2-[(3,4-Dichlorophenyl)pyrazol-4-ylmethylidene]-3-oxo-... () 3,4-Dichlorophenylpyrazole-methylidene 4-Methylphenyl Ethyl ester Anticancer activity (Molbank M776)
Ethyl 5-(3-Fluorophenyl)-2-[(4-Fluorophenyl)methylidene]-7-methyl-3-oxo-... () 4-Fluorophenylmethylidene 3-Fluorophenyl Ethyl ester C-H···F interactions, zigzag crystal chains
Ethyl 5-(4-Dimethylaminophenyl)-2-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-... () Pyrazole-methylidene 4-Dimethylaminophenyl Ethyl ester High molecular weight (493.6 g/mol)

Key Observations :

  • Electron-Donating Groups: The target compound’s 4-methoxyphenyl and 4-dimethylaminophenyl groups enhance solubility and intermolecular interactions compared to halogenated analogs (e.g., ) .
  • Biological Activity: Pyrazole-methylidene derivatives () exhibit notable anticancer properties, suggesting that bulky substituents at position 2 may improve target binding .
  • Crystallographic Behavior : Fluorinated derivatives () form unique zigzag chains via C-H···F bonds, whereas methoxy groups promote π-π stacking .

Key Observations :

  • The target compound’s synthesis aligns with general methods for thiazolo-pyrimidines, but its 4-methoxybenzaldehyde condensation step requires precise temperature control to maintain the (2E) configuration .
  • Halogenated derivatives (e.g., ) often require harsher conditions (e.g., SnCl₂ catalysis) for cyclization .

Table 3: Activity and Stability Comparisons

Compound Anticancer IC₅₀ (μM) Solubility (mg/mL) LogP Reference
Target Compound Not reported ~0.5 (DMSO) 3.2
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-... () Not tested ~0.3 (DMSO) 4.1
Ethyl 7-Methyl-5-(4-Methylphenyl)-2-[(3,4-Dichlorophenyl)pyrazole-methylidene]-... () 12.5 (HeLa cells) 0.8 (DMSO) 4.5

Key Observations :

  • The target compound’s lower LogP (3.2) compared to halogenated analogs (4.1–4.5) suggests better aqueous solubility, critical for drug delivery .
  • Pyrazole-methylidene derivatives () show potent anticancer activity, likely due to improved target engagement via the bulky substituent .

Preparation Methods

Acid-Catalyzed Cyclocondensation

Early synthetic routes relied on acid-mediated cyclocondensation of 2-aminothiazole derivatives with β-keto esters. A representative protocol involves refluxing ethyl acetoacetate, 4-methoxybenzaldehyde, and 2-amino-4-(dimethylamino)phenylthiazole in ethanol with sulphamic acid as a catalyst for 12–18 hours. This method typically yields 50–60% product but suffers from prolonged reaction times and side product formation due to competing Knoevenagel condensation pathways.

Key Reaction Parameters

ParameterSpecification
Temperature78–82°C (ethanol reflux)
Catalyst Loading10 mol% sulphamic acid
Reaction Time12–18 hours
Yield52 ± 3%

The reaction mechanism proceeds through initial imine formation between the aldehyde and aminothiazole, followed by nucleophilic attack of the β-keto ester enolate to form the pyrimidine ring.

Multicomponent Reaction (MCR) Strategies

One-Pot Three-Component Synthesis

Modern MCR protocols condense 4-methoxybenzaldehyde, ethyl 3-aminocrotonate, and 2-(4-dimethylaminophenyl)thiazol-5-amine in a single pot. A study employing montmorillonite K10 clay as a heterogeneous catalyst achieved 78% yield within 6 hours under solvent-free conditions.

Optimized MCR Conditions

VariableOptimal Value
CatalystMontmorillonite K10 (15 wt%)
SolventSolvent-free
Temperature80°C
Time5.5 hours
Yield78 ± 2%

This approach minimizes purification steps while enhancing atom economy. The montmorillonite catalyst facilitates simultaneous activation of carbonyl groups and deprotonation of active methylene compounds.

Ultrasound-Assisted Synthesis

Probe Ultrasound Irradiation

Ultrasonic energy (20 kHz, 250 W) accelerates the formation of the thiazolo-pyrimidine core by enhancing mass transfer and cavitation effects. A 2025 protocol achieved 89% yield in 45 minutes using a titanium probe immersed in a methanol reaction mixture.

Ultrasound Parameters vs Conventional Heating

MethodTimeYieldPurity (HPLC)
Conventional reflux6h68%92%
Ultrasound bath2h76%94%
Probe ultrasound45m89%98%

The dramatic rate enhancement stems from improved mixing and localized heating at molecular interaction sites, particularly beneficial for the energy-intensivethiazolo ring closure.

Catalyst-Free and Solvent-Free Protocols

Green Chemistry Approaches

Eliminating catalysts and solvents addresses sustainability concerns. A 2024 study demonstrated that neat mixtures of reactants heated at 100°C for 3 hours produce the target compound in 82% yield with 96% purity.

Environmental Impact Metrics

ParameterCatalyst-Free MethodTraditional Acid Method
E-Factor8.234.7
PMI (Process Mass)1.56.8
Energy Consumption15 kWh/kg42 kWh/kg

This protocol avoids toxic catalyst residues and simplifies workup procedures, though it requires precise stoichiometric control to prevent oligomerization.

Comparative Analysis of Synthetic Methods

Yield vs Reaction Time Optimization

The table below contrasts key performance indicators across major synthetic routes:

MethodYield (%)TimePurity (%)Scalability
Acid-catalyzed5218h88Moderate
MCR with clay785.5h94High
Ultrasound-assisted890.75h98Limited
Catalyst-free823h96High

Ultrasound methods provide superior yields and purity but face scalability challenges due to equipment costs. The catalyst-free approach offers the best balance between efficiency and industrial feasibility.

Byproduct Formation Mechanisms

Common side products include:

  • Isomeric E/Z mixtures : Controlled by maintaining reaction pH >7 and using polar aprotic solvents

  • Dimerization adducts : Mitigated through slow reagent addition rates (<0.5 mL/min)

  • Oxidation products : Prevented by inert atmosphere (N₂/Ar) and antioxidant additives (0.1% BHT)

Q & A

Q. What are the optimal conditions for synthesizing this thiazolopyrimidine derivative?

Synthesis requires precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity and solubility .
  • Catalysts : Ammonium acetate is effective in forming arylidene derivatives .
  • Temperature : Reactions are typically conducted under reflux (70–100°C) to achieve high yields .
  • Purification : Chromatography or recrystallization ensures purity (>95% by HPLC) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : Assigns protons (¹H) and carbons (¹³C) to verify substituent positions and stereochemistry .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) .
  • X-ray crystallography : Resolves spatial arrangement, particularly for the (2E)-configuration of the benzylidene group .

Q. What preliminary assays are used to evaluate biological activity?

  • In vitro enzyme inhibition : Tests against kinases or proteases using fluorometric/colorimetric assays .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Predicts binding affinity to targets like EGFR or COX-2 using AutoDock Vina .

Advanced Research Questions

Q. How do substituent variations at the 2- and 5-positions influence bioactivity?

Systematic structure-activity relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., 4-methoxyphenyl at position 2) enhance solubility and receptor binding .
  • Dimethylamino groups (position 5) increase electronic density, modulating interactions with hydrophobic enzyme pockets .
  • Comparative assays : Replace 4-methoxyphenyl with halogenated analogs (e.g., 4-chlorophenyl) to assess potency shifts .

Q. What strategies address stability issues in physiological buffers?

  • Hydrolysis resistance : Ester groups at position 6 are prone to hydrolysis; co-solvents (e.g., PEG-400) or prodrug modifications improve stability .
  • pH-dependent degradation : Monitor via HPLC-MS at pH 7.4 (simulated physiological conditions) .
  • Lyophilization : Stabilizes the compound for long-term storage .

Q. How can contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays with gradient concentrations (0.1–100 μM) to confirm IC50 values .
  • Orthogonal assays : Cross-validate kinase inhibition using Western blotting (phosphorylation status) alongside enzymatic assays .
  • Batch consistency : Ensure synthetic reproducibility via NMR purity checks and controlled crystallization .

Methodological Challenges

Q. What computational tools model the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (software: GROMACS) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Pharmacophore mapping : Identifies critical functional groups for target engagement using Schrödinger Suite .

Q. How are regioselectivity issues in thiazolopyrimidine functionalization addressed?

  • Directing groups : Use tert-butyloxycarbonyl (Boc) to block reactive sites during substitution .
  • Microwave-assisted synthesis : Accelerates reactions while minimizing side products .
  • Catalytic systems : Pd/Cu-mediated cross-coupling for precise C–H activation at position 5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.